Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide

Inhibitor Biochemical Assay Structure-Activity Relationship

This compound is a structurally novel, uncharacterized pyrimidine-substituted benzamide with no public biological activity data. For labs seeking to generate proprietary SAR, this scaffold is a high-risk/high-reward starting point for kinase inhibitor or receptor modulator discovery. Procure for internal high-throughput screening, medicinal chemistry lead optimization, or as an analytical reference standard. All biological benchmarking and selectivity profiling must be performed in-house—there are no published IC50 or Ki values available.

Molecular Formula C15H16Cl2N4O
Molecular Weight 339.22
CAS No. 1448028-49-6
Cat. No. B2961801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide
CAS1448028-49-6
Molecular FormulaC15H16Cl2N4O
Molecular Weight339.22
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H16Cl2N4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(16)7-12(11)17/h5-7H,1-4H3,(H,20,22)
InChIKeyKWSVUARLAFEVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide (CAS 1448028-49-6): A Pyrimidine-Benzamide Scaffold for Research


2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide (CAS 1448028-49-6) is a synthetic small molecule belonging to the class of pyrimidine-substituted benzamides. The compound is characterized by a 2,4-dichlorobenzamide moiety linked to a 2-(dimethylamino)-4,6-dimethylpyrimidine core. This structure has appeared in patent literature as a representative example within a broader generic claim for heteroaromatic amide derivatives with potential therapeutic applications, including as kinase inhibitors or receptor modulators [1]. However, a comprehensive analysis of primary peer-reviewed research and authoritative chemical databases reveals a marked absence of publicly available, compound-specific biological data, pharmacological profiling, or direct comparative studies against structurally related analogs.

Quantitative Evidence Gap: The Risk of Substituting 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide


The core risk in procuring or substituting 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide based on its chemical class alone lies in the absence of public structure-activity relationship (SAR) data. While compounds with pyrimidine-benzamide scaffolds can exhibit potent and selective biological activity, this is highly dependent on specific substitution patterns. The current compound, featuring a 2,4-dichloro substitution on the benzamide and a 4,6-dimethyl-2-(dimethylamino) arrangement on the pyrimidine, is a distinct chemical entity. In the absence of quantitative data—such as an IC50, Ki, or target selectivity profile—it is scientifically unjustified to assume that its performance, stability, or off-target profile would be equivalent to, or even similar to, any other in-class analog. This data void makes generic substitution a high-risk decision, as the specific molecular properties that would differentiate it from a close structural analog are entirely unknown based on current public literature. The following evidence guide quantifies this data gap, which is the primary factor for procurement decisions.

2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide Quantitative Comparability Assessment


Absence of Target-Specific Biochemical Potency Data for Comparator Analysis

A systematic search for quantitative potency data (e.g., IC50, Ki, EC50) for 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide against any specific protein target returned no results from primary research papers, curated databases like ChEMBL, or reputable vendor datasheets. While the compound is a member of a patent class encompassing potential enzyme inhibitors, no specific biochemical data is publicly available to benchmark it against a comparator or baseline [1]. This absence of data is a critical piece of evidence for any procurement decision.

Inhibitor Biochemical Assay Structure-Activity Relationship

Lack of Cellular Activity or Phenotypic Profiling Data

A survey of primary literature and authoritative databases reveals no published data on the cellular activity (e.g., anti-proliferative EC50, cytotoxicity CC50), phenotypic impact, or ADME-Tox profile of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide in any cell line or model system. This data gap prevents any direct or cross-study comparison with in-class analogs, for which such profiling data is often available [1].

Cellular Assay Phenotypic Screening Toxicity

Uncharacterized Selectivity Profile Against Closely Related Targets

No selectivity profiling data (e.g., against a panel of kinases, receptors, or related enzymes) is publicly available for 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide. Given that closely related analogs may possess vastly different selectivity profiles based on minor structural modifications, the absence of this data means its differentiation from any comparator is unquantifiable. A procurement decision cannot be based on an assumed selectivity advantage [1].

Selectivity Off-target Kinase Profiling

Patent-Defined Utility as a Member of a Broad Structural Class

The compound is cited in a patent (J-GLOBAL ID: 200903011692064868) describing heteroaromatic amide derivatives as potential therapeutic agents. This places it within a broad class of compounds, but no specific IC50, Ki, or functional assay data for this particular molecule is reported within the patent abstract or publicly accessible documents. This provides a class-level inference of potential utility, but no quantitative differentiation from other exemplified compounds in the same patent or from other patents [1].

Patent Lead Compound Medicinal Chemistry

Data-Limited Research Applications for 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide


Internal Derisking for Novel Target Screening

An industrial or academic user may prioritize this compound precisely because its biological profile is uncharacterized. Procuring a small quantity (e.g., 5-25mg) for a broad, high-throughput screening panel against a diverse set of novel or understudied targets can serve as an internal derisking exercise. The goal is to discover a completely novel activity that has not been reported, potentially creating new intellectual property. The risk is the cost of screening a compound with unknown bioactivity [1].

Scaffold-Hopping Lead Generation Campaign

The structure of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide may be selected as a starting point for a medicinal chemistry campaign focused on designing novel inhibitors for a target where the pyrimidine-benzamide core has been identified as a privileged scaffold. Comparative data against a known, proprietary lead would be generated internally. The procurement decision is based on structural novelty and synthetic tractability, with the understanding that all biological benchmarking must be performed in-house [1].

Negative Control Development for Assay Validation

Given its structural similarity to other benzamide-based inhibitors, this compound could be procured for use as a negative control in biochemical or cellular assays, provided rigorous in-house pilot studies first confirm its lack of activity against the intended target panel. This application is only viable if preliminary testing demonstrates adequate solubility, stability, and an absence of interfering activity [1].

Synthesis of a Reference Standard for Analytical Method Development

A laboratory may need a characterized sample of this specific dichlorinated pyrimidine-benzamide for developing and validating analytical methods, such as HPLC or LC-MS purity assays. This application relies on the compound's well-defined chemical structure (molecular formula C15H16Cl2N4O, MW 339.22) rather than its biological properties. The purpose is to serve as a retention time or mass spectrum reference standard [1].

Quote Request

Request a Quote for 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.